(4aS,6aS,6bR,9R,12aR)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
(4aS,6aS,6bR,9R,12aR)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6aS,6bR,9R,12aR)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (4aS,6aS,6bR,9R,12aR)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4aS,6aS,6bR,9R,12aR)-10-{[(2S,3R,4S,5S)-4-hydroxy-5-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid .
- (4aS,6aS,6bR,9R,12aR)-10-{[(2S,3R,4S,5S)-3-{[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-{[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}oxan-2-yl]oxy}-4,5-dihydroxyoxan-2-yl]oxy}-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid .
Uniqueness
The uniqueness of (4aS,6aS,6bR,9R,12aR)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9R,12aR)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
XRRLUGUSXUFEDF-FNTHRAPNSA-N |
Isomeric SMILES |
C[C@]12CCC([C@@](C1C(C[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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